molecular formula C11H23ClN2O B1416863 N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride CAS No. 1172804-95-3

N-(3-methylbutyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1416863
CAS No.: 1172804-95-3
M. Wt: 234.76 g/mol
InChI Key: VKNHSEZNEZXVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

N-(3-Methylbutyl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention for its diverse biological activities, primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1). This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H22N2O•HCl
  • Molecular Weight : 234.77 g/mol
  • Chemical Structure : The compound features a piperidine ring substituted with a carboxamide group and a branched alkyl chain (3-methylbutyl) .

This compound functions primarily as a selective antagonist of the CB1 receptor. By blocking this receptor, it can influence various physiological processes such as appetite regulation, pain sensation, and mood. The mechanism involves binding to the CB1 receptor, inhibiting its activity, which may lead to therapeutic effects in conditions related to cannabinoid signaling .

1. Cannabinoid Receptor Antagonism

  • The compound exhibits significant antagonistic activity at the CB1 receptor, which is implicated in several disorders including obesity and addiction. Research indicates that by inhibiting CB1, this compound may help regulate appetite and mitigate addiction-related behaviors .

2. Proteasome Inhibition

  • N-(3-Methylbutyl)piperidine-4-carboxamide has also been studied for its potential as a proteasome inhibitor. This action leads to the accumulation of ubiquitinated proteins, which can have therapeutic implications in diseases such as malaria .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CB1 AntagonismSelectively blocks the CB1 receptor, influencing appetite and mood regulation
Proteasome InhibitionInhibits proteasome function leading to therapeutic effects in diseases like malaria
Potential Therapeutic UsesInvestigated for treatment of obesity, addiction, and other disorders related to cannabinoid signaling

Case Study: Cannabinoid Signaling

In a study examining the effects of N-(3-Methylbutyl)piperidine-4-carboxamide on appetite regulation, researchers found that the compound significantly reduced food intake in animal models. This reduction was attributed to its antagonistic effects on the CB1 receptor, suggesting potential applications in obesity management .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(3-Methylbutyl)piperidine-4-carboxamide has been characterized through various assays. Initial findings suggest moderate bioavailability and stability in metabolic studies. However, further research is necessary to fully elucidate its pharmacokinetic properties and any potential toxicological effects associated with long-term use.

Properties

IUPAC Name

N-(3-methylbutyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10;/h9-10,12H,3-8H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNHSEZNEZXVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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